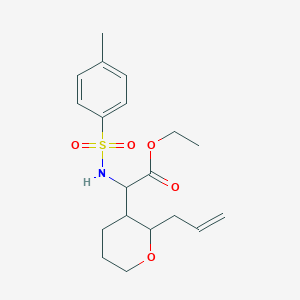
Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound that features a combination of various functional groups, including an ester, a sulfonamide, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of the allyl group. Subsequent steps involve the formation of the sulfonamide linkage and the esterification reaction to introduce the ethyl ester group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester and sulfonamide groups can be reduced under specific conditions to yield alcohols and amines, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and sulfonamide positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the sulfonamide group suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and the unique structure of this compound may offer new avenues for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and esters with complex ring structures. Examples include:
- Ethyl 2-(2-tetrahydropyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-(sulfonamido)acetate
Uniqueness
What sets Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate apart is the combination of the allyl group, the tetrahydropyran ring, and the sulfonamide linkage. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H27NO5S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(2-prop-2-enyloxan-3-yl)acetate |
InChI |
InChI=1S/C19H27NO5S/c1-4-7-17-16(8-6-13-25-17)18(19(21)24-5-2)20-26(22,23)15-11-9-14(3)10-12-15/h4,9-12,16-18,20H,1,5-8,13H2,2-3H3 |
InChI Key |
VXGFCPYKZKECJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCOC1CC=C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




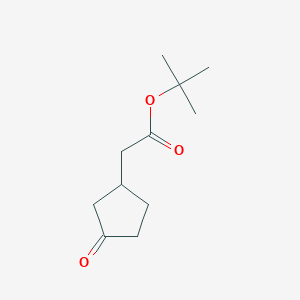
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)


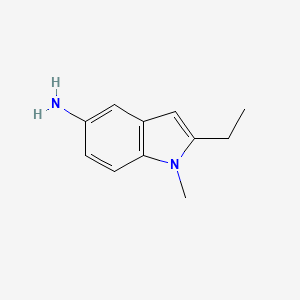

![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
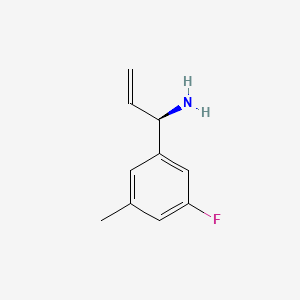
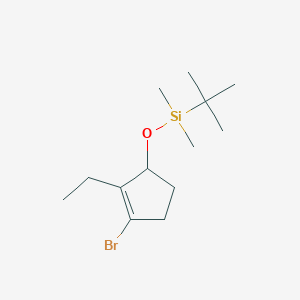
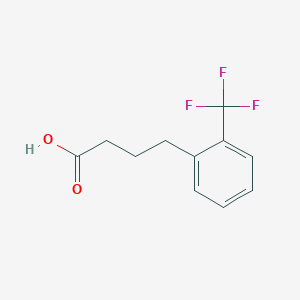

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide](/img/structure/B13034505.png)
